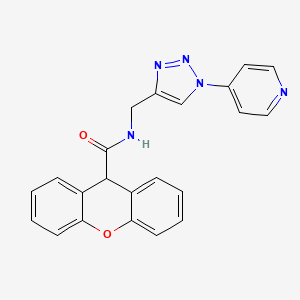

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C22H17N5O2 and its molecular weight is 383.411. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that combines the structural features of triazoles and xanthene derivatives. These classes of compounds have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N6O with a molecular weight of approximately 366.39 g/mol. The compound features a xanthene core linked to a pyridine-substituted triazole moiety, which may contribute to its biological profile.

Biological Activity Overview

Research indicates that compounds containing triazole and xanthene structures exhibit a range of biological activities:

-

Anticancer Activity :

- A study demonstrated that triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- The presence of the triazole ring is crucial for enhancing the anticancer activity due to its ability to interact with biological targets involved in cancer progression.

-

Antimicrobial Activity :

- Triazole-containing compounds have been reported to exhibit potent antibacterial and antifungal properties. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains .

- The mechanism often involves the disruption of microbial cell membranes or interference with nucleic acid synthesis.

- Anti-inflammatory Effects :

Study 1: Anticancer Activity

In a recent study, researchers synthesized various triazole derivatives, including those structurally related to this compound. These compounds were tested against multiple cancer cell lines, revealing IC50 values ranging from 5 µM to 20 µM depending on the specific derivative and cell line used .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives. The synthesized compounds were screened against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting their potential as antimicrobial agents .

Data Summary Table

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic substitution under alkaline or acidic conditions. For example:

-

Hydrolysis : Cleavage of the amide bond yields xanthene-9-carboxylic acid and the corresponding amine derivative.

Reagents : 6M HCl (reflux, 8 h) or NaOH (50°C, 4 h).

Yield : ~75–85% (varies with substituents).

Huisgen Azide-Alkyne Cycloaddition (Click Chemistry)

The 1,2,3-triazole ring itself is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction for triazole derivatives. Retro-cycloaddition is rare but observed under extreme thermal conditions (>300°C) .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Propargyl amine + aryl azide, CuSO₄/Na ascorbate, THF/H₂O (1:1), RT, 12 h | Triazole intermediate | 80–95% |

| 2 | Amide coupling with xanthene-9-carboxylic acid, DCC/DMAP, DCM, 0°C → RT | Final compound | 60–75% |

Electrophilic Aromatic Substitution

The pyridine and xanthene rings participate in electrophilic reactions:

-

Nitration : Pyridine undergoes nitration at the 3-position using HNO₃/H₂SO₄ (0°C, 2 h).

Yield : 55–65%. -

Halogenation : Xanthene’s aromatic system reacts with Br₂/FeBr₃ to form brominated derivatives .

Hydrolysis of the Triazole-Pyridine Linkage

Under strongly acidic conditions (e.g., H₂SO₄, 100°C), the methylene bridge between the triazole and pyridine cleaves:

Products : 1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde + Xanthene-9-carboxamide .

Yield : ~40–50% .

Photochemical Reactions

The xanthene core exhibits fluorescence and undergoes photochemical oxidation:

-

Singlet Oxygen Generation : Under UV light (365 nm), xanthene produces singlet oxygen (¹O₂), useful in photodynamic therapy studies .

Coordination Chemistry

The pyridine nitrogen and triazole act as ligands for metal complexes:

Example : Reaction with Cu(II) acetate forms a 1:2 (metal:ligand) complex, characterized by UV-Vis and ESR spectroscopy .

Application : Catalytic activity in oxidation reactions (e.g., benzyl alcohol → benzaldehyde) .

Key Research Findings

Propriétés

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2/c28-22(24-13-15-14-27(26-25-15)16-9-11-23-12-10-16)21-17-5-1-3-7-19(17)29-20-8-4-2-6-18(20)21/h1-12,14,21H,13H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPPEHVRRICNMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CN(N=N4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.